2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol - 1226507-40-9

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Catalog Number: EVT-1712478
CAS Number: 1226507-40-9
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and its derivatives has been reported in the literature. A common method involves the reaction of a 1,3-diketone bearing a trifluoroacetyl group with a suitable hydrazine derivative. [] This cyclocondensation reaction allows for the formation of the pyrazole ring with the desired substituents.

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] The presence of the trifluoroethyl and methyl groups on the pyrazole ring influences its electronic properties and potential interactions with other molecules.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, particularly at the hydroxyl group. It can act as a ligand in coordination chemistry, forming complexes with metal ions. [] This property allows for its incorporation into metal-organic frameworks and other materials with potential applications in catalysis, sensing, and gas storage.

Applications
  • Coordination Chemistry: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol acts as a bidentate ligand in the synthesis of a binuclear gadolinium (III) complex. The complex was obtained by reacting gadolinium chloride hexahydrate with the ligand and sodium hydroxide in methanol, followed by recrystallization in 1,4-dioxane. This complex exhibited promising luminescent properties, suggesting its potential use in the development of luminescent materials. []
  • Hybrid Optical Materials: Derivatives of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, specifically those with extended aromatic systems, have shown potential in the development of hybrid optical materials. For example, a blue emissive compound containing the 2,6-di(1H-pyrazol-1-yl)pyridine moiety has been utilized in the fabrication of hybrid directional couplers. These devices, constructed from pseudo-plastic molecular crystals, showcase the ability to generate and process multiple optical signals, holding promise for applications in neural networking and quantum computing systems. []

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

Compound Description: LQFM032 is a newly designed and synthesized compound that has been investigated for its anxiolytic-like effects. Preclinical studies suggest that it exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways, without affecting mnemonic activity [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor [, ]. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in melanoma and colon cancer xenograft models. The pharmacodynamic relationship between GDC-0879 plasma concentrations, phosphorylated MEK1 (pMEK1) inhibition, and tumor growth inhibition has been well-characterized [, ].

1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)ethan-1-one

Compound Description: This compound serves as a chelating agent for Cobalt (II) ions. The resulting Co(II) chelate has been studied for its toxicological and biochemical effects in rats. Preliminary findings suggest potential liver toxicity with prolonged administration, but no significant effects on kidney function were observed [].

4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Compound Description: This compound acts as a diketonate ligand in the formation of a binuclear gadolinium (III) complex []. The complex exhibits photophysical properties and is considered a potential precursor for luminescent Eu3+ and Sm3+ complexes.

(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate (Telotristat ethyl)

Compound Description: Telotristat ethyl is a medication used to treat carcinoid syndrome diarrhea. It acts by inhibiting the enzyme tryptophan hydroxylase, thereby reducing the production of serotonin [, , , ].

4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives

Compound Description: These derivatives were synthesized and evaluated for their anti-diabetic activity. Some compounds in this series showed moderate activity compared to the standard drug, remogliflozin [].

1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones

Compound Description: These compounds are used as starting materials in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, which are heterocyclic compounds with potential biological activities [].

2,2,2-Trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (HTcP)

Compound Description: HTcP is an organic compound investigated as an extractant for copper (II) ions from aqueous solutions []. The efficiency of this extraction is influenced by factors such as pH and the presence of other ions like sulfate and nitrate.

(S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine

Compound Description: This compound is synthesized via an asymmetric synthesis route, with a specific focus on achieving high enantiomeric purity []. The (S)-enantiomer is of particular interest due to its potential biological activity.

4-bromoacetyl-1,2,3-triazoles

Compound Description: These compounds are used as reactants in the synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These reactions typically proceed under basic conditions and result in high yields of the desired heterocyclic products [].

4,4´-(1E,1E´)-1,1´-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))bis(5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Ol) (H2BuEtP)

Compound Description: H2BuEtP is a Schiff base ligand investigated for its ability to extract metal ions, particularly Cadmium, from aqueous solutions [, , , ]. The extraction efficiency is affected by factors like pH, the presence of acids, anions, and auxiliary complexing agents.

1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one

Compound Description: This compound acts as a bridging ligand in a copper(II) complex []. The complex forms a polymeric chain structure and has been characterized by X-ray crystallography.

4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

Compound Description: This series of compounds has been investigated for their optical activity, a crucial property in drug design and development. The study aimed to understand the relationship between the structure of these compounds and their ability to rotate plane-polarized light [, ].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. The molecule exhibits intermolecular hydrogen bonding and π-π interactions in its crystal lattice [].

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

Compound Description: These novel biheterocyclic compounds have been synthesized using efficient synthetic strategies. Their structures have been elucidated using various spectroscopic techniques, including NMR and mass spectrometry [].

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: These compounds have been efficiently synthesized using a selective reduction approach. The synthetic route is notable for its short reaction times and high yields, making it a practical method for preparing these compounds [].

4‐(1‐phenyl‐1H‐pyrazol‐3‐yl)‐[1,2,4]triazolo[4,3‐a]quinoxalines and their 4‐halogenopyrazolyl analogs

Compound Description: These heterocyclic compounds have been synthesized and characterized using various spectroscopic methods. They are of interest for their potential biological activities, and their synthesis provides access to a new class of compounds for further investigation [].

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl]-6(4)-trifluoromethylpyrimidines

Compound Description: This series of compounds, incorporating alkyl, aryl, and heteroaryl substituents at the 4-position, has been synthesized using a versatile method involving β-alkoxyvinyl trifluoromethyl ketones [].

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

Compound Description: These compounds were synthesized using an efficient four-component domino reaction, catalyzed by zinc oxide nanoparticles in an aqueous medium [, ]. The synthesized compounds were screened for their antibacterial activity.

N-[1-(5-methyl-1-phenylpyrazol-4-yl)-ethylidene]-N'-(4-arylthiazol-2-yl) hydrazone compounds

Compound Description: This series of compounds has been synthesized through a one-pot, three-component reaction involving 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, α-bromoaryphenone, and thiosemicarbazide [].

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: This series of compounds was investigated for their potential as antipsychotic agents. Some compounds displayed promising activity in behavioral animal tests, and notably, their mechanism of action did not involve interaction with dopamine receptors, unlike typical antipsychotic drugs [].

Succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles]

Compound Description: This series of compounds, both symmetrical and non-symmetrical, was synthesized using succinic acid dihydrazide as a key building block []. These compounds are structurally related through the presence of a succinyl spacer connecting two pyrazole rings with trifluoro(chloro)methyl substituents.

4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one

Compound Description: This compound has been synthesized and its structure confirmed by various spectroscopic methods including NMR and mass spectrometry [].

5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

Compound Description: This compound's crystal structure has been analyzed, revealing weak π–π interactions and C—H⋯π contacts contributing to its three-dimensional structure [].

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

Compound Description: This compound exists in a specific crystalline form, which is often crucial for pharmaceutical development due to its impact on properties like solubility and bioavailability [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: These derivatives, featuring a trifluoroethoxy group, were synthesized and evaluated for their antibacterial activity [].

3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

Compound Description: This compound acts as a ligand in Co(II) and Cu(II) complexes that have been studied for their DNA binding, anti-bacterial, and potential anti-diabetic activities [].

N-(pyrazol-3-yl)-benzamide derivatives

Compound Description: This series of compounds has been investigated for their potential as glucokinase activators. Glucokinase activators are of interest for their potential in treating type 2 diabetes [].

Pyrazole-based tetrahydropyrimidine derivatives

Compound Description: These derivatives were synthesized and evaluated for their insecticidal activity against Nilaparvata lugens and Mythimna separata. Some of the compounds exhibited significant insecticidal activity [].

4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene

Compound Description: This compound, a BODIPY dye derivative, is notable for its fluorescence properties, particularly its long-wavelength emission and high quantum yield. Such characteristics make it a potentially valuable tool in biological imaging and sensing applications [].

(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol (MK-5046)

Compound Description: MK-5046 is a nonpeptide agonist of the bombesin receptor subtype-3 (BRS-3). Research suggests that it functions as an allosteric agonist, exhibiting unique pharmacological properties compared to traditional orthosteric ligands [, ].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It has potential applications in treating severe asthma and other inflammatory diseases [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor with a similar structure to BI 894416. Like BI 894416, it has potential in treating asthma and other inflammatory conditions [].

4,4′-Bis(2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)biphenyl (BPP)

Compound Description: BPP is a blue-emissive pseudo-plastic molecular crystal used in the fabrication of a hybrid directional coupler for optical applications. Its ability to emit blue light under excitation makes it suitable for generating multi-color outputs in optical devices [].

Properties

CAS Number

1226507-40-9

Product Name

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanol

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

InChI

InChI=1S/C6H7F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3

InChI Key

FDFCPGUHEHHGKE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(C(F)(F)F)O

Canonical SMILES

CN1C=C(C=N1)C(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.